molecular formula C23H23N5O B2788630 N-(4-{[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide CAS No. 900266-36-6

N-(4-{[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

Cat. No.: B2788630
CAS No.: 900266-36-6
M. Wt: 385.471
InChI Key: GFWAUGIZLGBGOE-UHFFFAOYSA-N
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Description

N-(4-{[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a useful research compound. Its molecular formula is C23H23N5O and its molecular weight is 385.471. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-15(2)21-13-22(26-19-11-9-18(10-12-19)25-16(3)29)28-23(27-21)20(14-24-28)17-7-5-4-6-8-17/h4-15,26H,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWAUGIZLGBGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential applications in cancer therapy.

Chemical Structure and Properties

The molecular formula for this compound is C23H23N5OC_{23}H_{23}N_{5}O, with a molecular weight of approximately 399.45 g/mol. The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, which is significant for its biological interactions.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can act as enzyme inhibitors by binding to specific active sites on target proteins. This interaction can lead to the modulation of various signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that related compounds can inhibit key enzymes involved in cancer cell metabolism and survival pathways, such as PI3Kδ and other kinases .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The MTT assay results indicate that this compound has stronger cytotoxic effects compared to standard chemotherapeutics like cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism appears to involve the induction of apoptosis through activation of caspases .

Cell Line IC50 (µM) Comparison with Cisplatin
MCF-70.25Stronger
MDA-MB-2310.30Stronger

Selectivity

Importantly, the compound exhibits a selective cytotoxic profile, showing less toxicity towards normal breast cells (MCF-10A), which suggests a favorable therapeutic window . This selectivity is crucial for minimizing side effects in potential clinical applications.

Case Studies

Several case studies have explored the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:

  • Study on Apoptosis Induction : A study investigated the role of this compound in inducing apoptosis in MCF-7 cells. Results showed significant activation of caspases 3/7 and 9, indicating a robust apoptotic response .
  • Combination Therapy Potential : Another study examined the effects of combining this compound with other chemotherapeutics. The results suggested enhanced efficacy when used in conjunction with inhibitors targeting different pathways, highlighting its potential for combination therapy strategies .

Scientific Research Applications

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrimidine core, which is recognized for its diverse biological activities. The presence of an acetamide group enhances its solubility and bioavailability, making it a suitable candidate for further pharmacological studies.

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, derivatives of this scaffold have been shown to act as selective inhibitors of various kinases involved in cancer progression. A study highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with promising anticancer activity against different cancer cell lines, suggesting that N-(4-{[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide could be developed as an effective antitumor agent .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor, particularly targeting pathways involved in cancer and inflammatory diseases. Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key player in cell growth and survival signaling pathways . This inhibition could lead to reduced tumor growth and improved treatment outcomes in cancers where PI3K is overactive.

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted on pyrazolo[1,5-a]pyrimidine derivatives to optimize their pharmacological profiles. Modifications to the phenyl and acetamide groups have been systematically evaluated to enhance potency and selectivity against specific targets . These studies are crucial for developing more effective drugs with fewer side effects.

Toxicity and Biocompatibility

Research into the toxicity profiles of pyrazolo[1,5-a]pyrimidines has shown favorable results, indicating lower toxicity levels compared to other chemotherapeutic agents . This characteristic is essential for the development of safer therapeutic options.

Case Studies

StudyFindings
Anticancer Activity This compound demonstrated significant cytotoxicity against several cancer cell lines in vitro .
Enzyme Inhibition The compound was found to selectively inhibit PI3Kδ with an IC50 value of 18 nM, indicating strong potential for targeted cancer therapy .
SAR Analysis Variations in substituents led to improved binding affinity and selectivity towards cancer-related targets .

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